(1E)-1-[2-(2,4-dinitrophenyl)hydrazinylidene]-4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1E)-1-[2-(2,4-dinitrophenyl)hydrazinylidene]-4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound features a hydrazinylidene group attached to a dinitrophenyl moiety, along with a pyrroloquinoline core. Its distinct chemical structure makes it a subject of interest in synthetic chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1E)-1-[2-(2,4-dinitrophenyl)hydrazinylidene]-4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one typically involves multiple steps, starting with the preparation of the pyrroloquinoline core. This core can be synthesized through a series of cyclization reactions involving appropriate precursors. The hydrazinylidene group is then introduced via a condensation reaction with 2,4-dinitrophenylhydrazine under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This could include the use of advanced techniques such as continuous flow synthesis, which allows for better control over reaction parameters and scalability.
Chemical Reactions Analysis
Types of Reactions
(1E)-1-[2-(2,4-dinitrophenyl)hydrazinylidene]-4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the dinitrophenyl moiety, where electrophilic or nucleophilic substitution can occur.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are used under appropriate conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, (1E)-1-[2-(2,4-dinitrophenyl)hydrazinylidene]-4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.
Biology
The compound’s potential biological activity makes it a candidate for research in drug discovery and development. Its interactions with biological molecules can be studied to understand its effects on cellular processes.
Medicine
In medicine, the compound may be investigated for its therapeutic potential. Its ability to interact with specific molecular targets could lead to the development of new drugs for various diseases.
Industry
In the industrial sector, the compound’s properties can be harnessed for the development of advanced materials, such as polymers and coatings, with specific functionalities.
Mechanism of Action
The mechanism of action of (1E)-1-[2-(2,4-dinitrophenyl)hydrazinylidene]-4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one involves its interaction with molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering specific cellular responses. The pathways involved could include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- (1E)-1-[2-(2,4-dinitrophenyl)hydrazinylidene]-4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one
- 2,6-Dimethyl-1,4,4a,5,8,8a,9a,10a-octahydro-9,10-anthracenedione compound with 2,7-dimethyl-1,4,4a,5,8,8a,9a,10a-octahydro-9,10-anthracenedione
Uniqueness
The uniqueness of This compound lies in its specific structural features, such as the hydrazinylidene group and the pyrroloquinoline core. These features confer distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C20H17N5O5 |
---|---|
Molecular Weight |
407.4 g/mol |
IUPAC Name |
3-[(2,4-dinitrophenyl)diazenyl]-9,11,11-trimethyl-1-azatricyclo[6.3.1.04,12]dodeca-2,4(12),5,7,9-pentaen-2-ol |
InChI |
InChI=1S/C20H17N5O5/c1-11-10-20(2,3)23-18-13(11)5-4-6-14(18)17(19(23)26)22-21-15-8-7-12(24(27)28)9-16(15)25(29)30/h4-10,26H,1-3H3 |
InChI Key |
HFBMBZKNUNXDIN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(N2C3=C(C=CC=C13)C(=C2O)N=NC4=C(C=C(C=C4)[N+](=O)[O-])[N+](=O)[O-])(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.